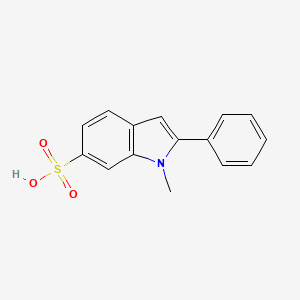

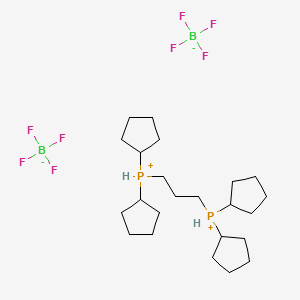

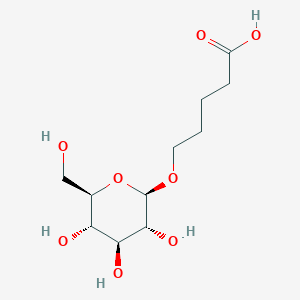

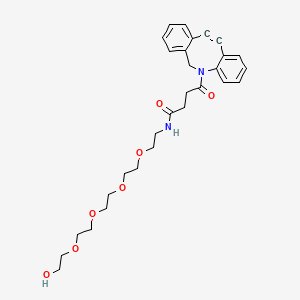

![molecular formula C54H57NO22 B6310412 Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% CAS No. 1858224-03-9](/img/structure/B6310412.png)

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% is related to N-acetylneuraminic acid (Neu5Ac), a major carbohydrate antigen epitope expressed in various pathological processes . Neu5Ac is a sialic acid, a class of sugar molecules with a parent nine-carbon neuraminic acid, generally present at the ends of carbohydrate chains . It’s involved in a variety of physiological processes in the heart .

Synthesis Analysis

The synthesis of Neu5Ac-related compounds involves the use of neuraminidase, an enzyme that catalyzes the hydrolysis of all linear and branched non-reducing terminal sialic acid residues from glycoproteins and oligosaccharides . A strategy for the synthesis and binding investigation of molecularly imprinted polymers (MIPs) toward α2,3 and α2,6 conformations of Neu5Ac-Gal antigens has been reported .Molecular Structure Analysis

Neu5Ac and its α2,3/α2,6-glycosidic linkages with galactose (Neu5Ac-Gal) are major carbohydrate antigen epitopes . The exact O-acetylation patterns as well as glycosidic linkage types of sialosides can be elucidated using a drift tube ion mobility-mass spectrometry approach .Chemical Reactions Analysis

In cardiac tissues from patients with heart failure, neuraminidase expression was upregulated, accompanied by desialylation . This suggests that Neu5Ac-related compounds may undergo chemical reactions involving neuraminidase.Applications De Recherche Scientifique

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of Neu5Gc on various biological systems, as well as to investigate the potential applications of Neu5Gc in laboratory experiments. In particular, Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% has been used to study the interactions between Neu5Gc and various cell surface receptors, as well as to study the effects of Neu5Gc on immune cell function and inflammation. Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% has also been used to study the effects of Neu5Gc on the development and progression of cancer.

Mécanisme D'action

Target of Action

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP is a glycosylation product of a complex carbohydrate . It is primarily targeted towards N-acetylneuraminic acid (Neu5Ac) and its α2,3/α2,6-glycosidic linkages with galactose (Neu5Ac-Gal) . These are major carbohydrate antigen epitopes expressed in various pathological processes, such as cancer, influenza, and SARS-CoV-2 .

Mode of Action

The compound interacts with its targets through glycosidic linkages . It has been modified by methylation, click modification, and fluorination

Biochemical Pathways

It is known that neu5ac-gal epitopes play a crucial role in various pathological processes, such as cancer, influenza, and sars-cov-2 . The compound’s interaction with these epitopes could potentially affect the biochemical pathways associated with these diseases.

Result of Action

Given its target of action, it can be inferred that the compound may have potential effects on the pathological processes in which neu5ac-gal epitopes are involved .

Avantages Et Limitations Des Expériences En Laboratoire

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, which makes it suitable for use in a variety of laboratory experiments. Second, it is relatively stable, which makes it suitable for use in long-term experiments. Finally, it is relatively non-toxic, which makes it suitable for use in experiments involving cell cultures. However, Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% has several limitations for use in laboratory experiments. First, it is relatively expensive, which can limit its use in large-scale experiments. Second, its mechanism of action is not fully understood, which can limit its use in certain experiments.

Orientations Futures

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% has potential for use in a variety of future scientific research applications. For example, Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% could be used to study the effects of Neu5Gc on the development and progression of various diseases, such as cancer, autoimmune diseases, and neurological disorders. Additionally, Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% could be used to study the effects of Neu5Gc on the immune system, as well as to study the interaction between Neu5Gc and other molecules involved in the immune response. Finally, Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% could be used to develop novel therapeutic agents targeting Neu5Gc-related pathways.

Méthodes De Synthèse

Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% can be synthesized from Neu5Ac by a two-step reaction. The first step involves the conversion of Neu5Ac to N-acetyl-1-methoxy-4,7,8-trihydroxy-2-azetidinone (1Me,4789Ac) using a reagent such as 1,4-dibromobutane. The second step involves the conversion of 1Me,4789Ac to Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95% using a reagent such as 2,3-dibromo-2-butene. The reaction is typically carried out in an aqueous medium at room temperature.

Propriétés

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H57NO22/c1-30(56)55-43-40(69-32(3)58)27-54(53(64)66-7,76-46(43)44(71-34(5)60)41(70-33(4)59)28-67-31(2)57)77-47-45(74-50(62)36-19-13-9-14-20-36)42(29-68-49(61)35-17-11-8-12-18-35)73-52(72-39-25-23-38(65-6)24-26-39)48(47)75-51(63)37-21-15-10-16-22-37/h8-26,40-48,52H,27-29H2,1-7H3,(H,55,56)/t40-,41+,42+,43+,44+,45-,46+,47-,48-,52-,54-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNICDVYFYXDKKN-SPFNTYQRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O[C@H]2[C@H]([C@H](O[C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)OC)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H57NO22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

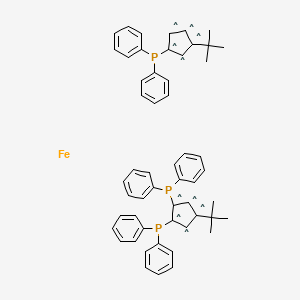

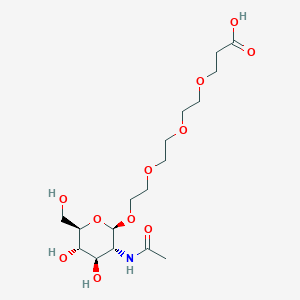

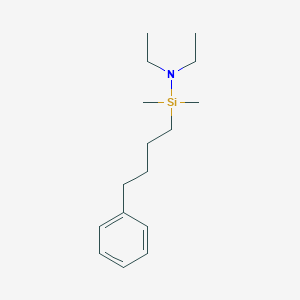

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)